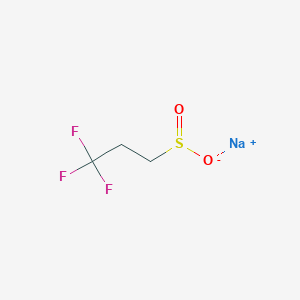

3,3,3-Trifluoropropanesulfinic acid sodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,3,3-Trifluoropropanesulfinic acid sodium salt is a chemical compound with the CAS number 1263377-91-8 . It is available from various suppliers including BOC Sciences and Oakwood .

Synthesis Analysis

Sodium sulfinates, such as this compound, have emerged as versatile reagents in the synthesis of organosulfur compounds . They can act as sulfonylating, sulfenylating, or sulfinylating reagents, depending on the reaction conditions . They are used as building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .Chemical Reactions Analysis

Sodium sulfinates, including this compound, have been used in a variety of chemical reactions . They have been used to synthesize thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones . They have also been used in sulfonyl radical-triggered ring-closing sulfonylation and multicomponent reactions .Physical And Chemical Properties Analysis

Salts, including this compound, typically have some common physical properties. They are usually hard and brittle with crystalline structures. They are often soluble in water and other polar solvents and can act as electrolytes. Salts can be acidic, basic, or neutral, and they usually have high melting points due to the strong electrostatic interactions between the oppositely charged ions .Applications De Recherche Scientifique

Trifluoromethylation Reagents

3,3,3-Trifluoropropanesulfinic acid sodium salt, also known as sodium trifluoromethanesulfinate (CF3SO2Na), is widely utilized for direct trifluoromethylation of various substrates. It offers versatility in trifluoromethylsulfenylation and trifluoromethylsulfinylation, which involve the introduction of SCF3 and S(O)CF3 groups, respectively. This reagent is also employed in sulfonylation and chlorination reactions (Guyon, Chachignon, & Cahard, 2017).

Organic Fluorine Chemistry

Sodium trifluoromethanesulfinate is significant in organic fluorine chemistry due to its stability and cost-effectiveness. Its application in trifluoromethylation, particularly between 2014 and 2017, has seen advancements in bifunctionalization, trifluoromethylation of aromatics, trifluoromethylthioization, and other reaction types (Hui, Zhang, Tan, Wu, & Feng, 2017).

Synthesis of Trifluoromethanesulfinates

The compound acts like an equivalent of the CF3S(O)+ cation in certain solutions, facilitating the synthesis of trifluoromethanesulfinates and trifluoromethanesulfinamides from alcohols or amines (Billard, Greiner, & Langlois, 1999).

Radical Trifluoromethylation

It's an integral part of radical trifluoromethylation reactions in pharmaceutical, agricultural, and materials science. Recent studies focus on radical trifluoromethylation using CF3SO2Na as the CF3 source (Zhang, 2014).

Transition-Metal-Free Trifluoromethylthiolation

CF3SO2Na is used for trifluoromethylthiolation of indole derivatives under mild conditions. Its substrate scope includes pyrroles and enamines, making it a versatile reagent (Bu, Lu, & Cai, 2017).

Copper-Catalyzed Radical Oxidative Annulation

The compound is useful in copper-catalyzed radical oxidative trifluoromethylation and arylation of electron-withdrawing alkenes. Preliminary kinetic investigations suggest that CF3 radicals can be generated under mild conditions using CF3SO2Na (Lu, Liu, Peng, Liu, Fu, Huang, & Lei, 2014).

Electrochemical Applications

Sodium trifluoromethanesulfonate, a related compound, is utilized in cyclic voltammetry in trifluoromethanesulfonic acid, demonstrating significant electrochemical properties (Bernhard, Diab, & Ludi, 1990).

Mécanisme D'action

Propriétés

IUPAC Name |

sodium;3,3,3-trifluoropropane-1-sulfinate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F3O2S.Na/c4-3(5,6)1-2-9(7)8;/h1-2H2,(H,7,8);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCULODZLVVYHT-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)[O-])C(F)(F)F.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F3NaO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263377-91-8 |

Source

|

| Record name | 1263377-91-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B2367897.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-((4-methoxyphenyl)thio)acetate](/img/structure/B2367899.png)

![methyl 4-(2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2367900.png)

![N-(5-chloro-2-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2367901.png)

![2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-propylacetamide](/img/structure/B2367903.png)

![2-acetamido-N-(4-methoxyphenyl)-N'-[(4-methoxyphenyl)methyl]propanediamide](/img/structure/B2367907.png)

![methyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-phenylacetate](/img/structure/B2367908.png)

![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2367911.png)

![N-(3-methoxypropyl)-3-(3-methyl-4-piperidin-1-ylisoxazolo[5,4-d]pyrimidin-6-yl)propanamide](/img/structure/B2367918.png)